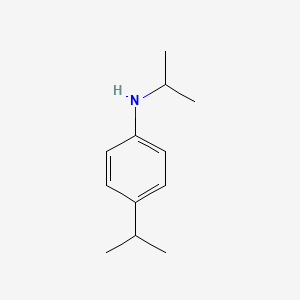
N,4-bis(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-bis(propan-2-yl)aniline, also known as 2,6-Diisopropylaniline, is an organic compound with the molecular formula C12H19N. It is an aromatic amine and is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 6 positions, and an amino group at the 4 position. This compound is a colorless liquid, although it can appear yellow or brown due to impurities .
準備方法
Synthetic Routes and Reaction Conditions
N,4-bis(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. One common method involves the reaction of aniline with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like toluene or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, this compound is produced through a similar alkylation process but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
N,4-bis(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N,4-bis(propan-2-yl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of plastics, dyes, and other industrial chemicals.
作用機序
The mechanism by which N,4-bis(propan-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophiles. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with different substitution patterns.
2,4,6-Trimethylaniline: Another aromatic amine with methyl groups instead of isopropyl groups.
2,6-Diethylaniline: Contains ethyl groups instead of isopropyl groups.
Uniqueness
N,4-bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups at the 2 and 6 positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of sterically demanding ligands and catalysts .
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
N,4-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10,13H,1-4H3 |
InChIキー |
VUVJCWJOQCQPOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


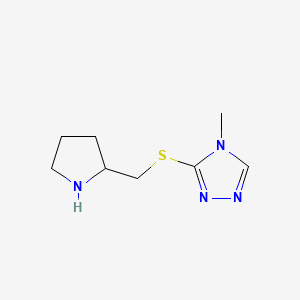

![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
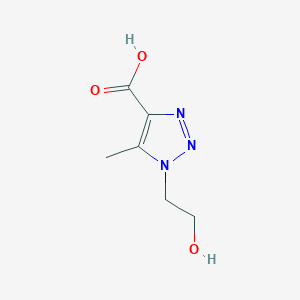
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
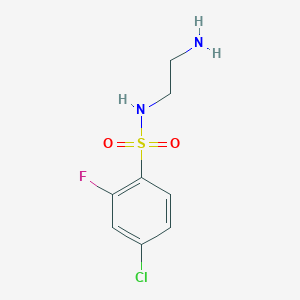
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
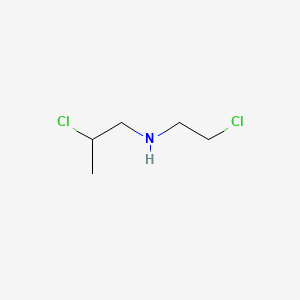
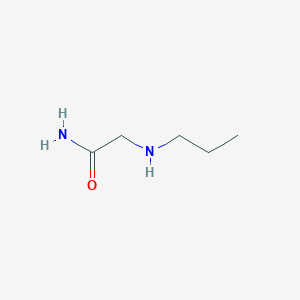

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

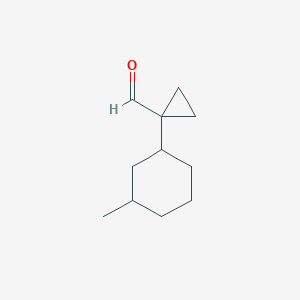
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)
